molecular formula C21H22ClNO3 B1613943 2-Chloro-2'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone CAS No. 898756-22-4

2-Chloro-2'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone

Cat. No.: B1613943
CAS No.: 898756-22-4
M. Wt: 371.9 g/mol
InChI Key: MENXPWLPHGGFQX-UHFFFAOYSA-N
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Description

2-Chloro-2'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone is a useful research compound. Its molecular formula is C21H22ClNO3 and its molecular weight is 371.9 g/mol. The purity is usually 95%.
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Mechanism of Action

Target of Action

The compound, also known as 2-Chloro-2’-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone, has been found to interact with the TYK2/JAK1 kinases . These kinases play a crucial role in the signaling pathways of many cytokines and growth factors, making them important targets for therapeutic intervention.

Mode of Action

The compound acts as a selective dual inhibitor of the TYK2/JAK1 kinases . By inhibiting these kinases, the compound can regulate the expression of related genes and affect the formation of Th1, Th2, and Th17 cells . This interaction results in changes in the cellular signaling pathways, leading to potential therapeutic effects.

Pharmacokinetics

The compound has demonstrated excellent metabolic stability , suggesting it may have favorable pharmacokinetic properties that contribute to its bioavailability and therapeutic potential.

Result of Action

The molecular and cellular effects of the compound’s action include the regulation of gene expression and the modulation of cellular formation. Specifically, the compound has been found to have an excellent anti-inflammatory effect, mediated by regulating the expression of related TYK2/JAK1-regulated genes, as well as the formation of Th1, Th2, and Th17 cells .

Properties

IUPAC Name

(2-chlorophenyl)-[2-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22ClNO3/c22-19-8-4-3-7-18(19)20(24)17-6-2-1-5-16(17)15-23-11-9-21(10-12-23)25-13-14-26-21/h1-8H,9-15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MENXPWLPHGGFQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12OCCO2)CC3=CC=CC=C3C(=O)C4=CC=CC=C4Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80643772
Record name (2-Chlorophenyl){2-[(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80643772
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

371.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898756-22-4
Record name Methanone, (2-chlorophenyl)[2-(1,4-dioxa-8-azaspiro[4.5]dec-8-ylmethyl)phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898756-22-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2-Chlorophenyl){2-[(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80643772
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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